methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For instance, the synthesis of “2-(6-Methoxybenzo[d]thiazol-2-ylamino)-2-phenyl acetonitrile” involves the reaction of Benz aldehyde and 6-methoxybenzo[d]thiazol-2-amine in the presence of KCN and acidic medium .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For example, “2-Amino-6-methoxybenzothiazole” undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr 2 to yield 2-bromo-6-methoxybenzothiazole .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, “2-Amino-6-methoxybenzothiazole” is a solid with a melting point of 165-167 °C .Scientific Research Applications
Green Synthesis Approaches
An efficient synthesis of a related compound, focusing on green chemistry principles, was described by Shahvelayati et al. (2017). They utilized a three-component tandem reaction in an ionic liquid medium, which served as a recyclable green solvent. This approach not only underscores the importance of environmentally friendly synthesis methods but also highlights the versatility of thiazolyl derivatives in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Coordination Chemistry and Complex Formation
Investigations into the coordination chemistry of thiazolyl derivatives have led to the synthesis of novel complexes with metals such as nickel, copper, and zinc. Singh and Baruah (2008) prepared an ester of an imine-containing dicarboxylic acid which, upon base hydrolysis, formed complexes with these metals. These complexes were characterized and proposed for potential catalytic or material science applications (Singh & Baruah, 2008).
Antimicrobial and Biological Activity
The antimicrobial activities of thiazole derivatives have been a subject of interest. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and tested their antibacterial and antifungal activities. These compounds showed moderate activity against selected bacterial and fungal species, contributing to the search for new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Structural and Molecular Studies
Complexes and compounds based on thiazolyl derivatives have been structurally characterized to understand their properties better. Khan et al. (2010) detailed the crystal structure of a nickel(II) complex with benzothiazole-thiolate ligands, providing insight into the molecular conformation and stability offered by such configurations. This study not only adds to the structural database of metal-organic frameworks but also opens up possibilities for their use in catalysis, sensing, and material science (Khan et al., 2010).
Chemical Synthesis and Modification
The modification of thiazolyl derivatives for the synthesis of complex molecules has been explored. A noteworthy synthesis route was developed by Mohamed (2021), where different cyanoacrylate derivatives were reacted with ethyl 2-(benzo[d]thazol-2-yl)acetate, leading to novel compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (Mohamed, 2021).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2/h3-5,12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERJSKBXWJCTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate |
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